5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid
CAS No.:
Cat. No.: VC13584033
Molecular Formula: C11H19F2NO4
Molecular Weight: 267.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19F2NO4 |
|---|---|
| Molecular Weight | 267.27 g/mol |
| IUPAC Name | 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16) |
| Standard InChI Key | YTNUZTROWFQUEN-UHFFFAOYSA-N |
| SMILES | CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O |
| Canonical SMILES | CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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tert-Butoxycarbonyl (Boc) Group: A widely used protecting group for amines, stable under basic and nucleophilic conditions but removable via acidic hydrolysis .
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4,4-Difluoro Substituents: Fluorine atoms at the 4th carbon enhance electronegativity and steric effects, influencing conformational rigidity and intermolecular interactions.
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2-Methylpentanoic Acid Backbone: The methyl branch at the 2-position introduces steric hindrance, potentially modulating solubility and binding affinity .
Its molecular formula is C₁₁H₁₉F₂NO₄, with a molecular weight of 267.27 g/mol . The IUPAC name, 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflects these substituents.
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to the hydrophobic Boc group and fluorine atoms; soluble in polar aprotic solvents like DMSO and DMF .
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Stability: The Boc group provides stability under basic conditions but is labile in acidic environments (e.g., trifluoroacetic acid).
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Spectral Data:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to introduce fluorine and the Boc group:
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Amino Protection:
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a mixture of THF and water, yielding the Boc-protected intermediate. -
Fluorination:
Electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to substitute hydrogen atoms at the 4th carbon with fluorine . This step requires precise temperature control (-78°C to 0°C) to avoid over-fluorination . -
Methyl Branch Introduction:
A Grignard reaction or alkylation with methyl iodide introduces the 2-methyl group . -
Deprotection and Carboxylic Acid Formation:
Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by oxidation of the resultant alcohol to the carboxylic acid using Jones reagent .
Challenges in Synthesis
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Regioselectivity: Fluorination may yield undesired regioisomers without careful reagent selection .
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Boc Group Stability: Premature deprotection during fluorination can occur if acidic byproducts form.
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Yield Optimization: Reported yields range from 45% to 65%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .
Applications in Pharmaceutical Research
Drug Intermediate
The compound is a key intermediate in synthesizing fluorinated analogs of bioactive molecules:
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Growth Hormone Secretagogues (GHS): Incorporation into GHS analogs improved in vitro potency by 3–5 fold and enhanced pharmacokinetic profiles in rat models .
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Protease Inhibitors: The difluoro group mimics transition states in enzymatic reactions, as seen in HIV-1 protease inhibitor derivatives .
Peptide Modifications
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Conformational Restriction: Fluorine atoms restrict bond rotation, stabilizing β-sheet structures in peptides.
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Enhanced Bioavailability: Fluorination increases lipophilicity (logP ≈ 2.1), improving membrane permeability .
Case Study: Antidiabetic Agents
A 2025 patent (WO2011009845A1) disclosed derivatives of this compound as glucokinase activators for diabetes treatment . The difluoro group enhanced target binding affinity (IC₅₀ = 12 nM) compared to non-fluorinated analogs (IC₅₀ = 45 nM) .
Comparative Analysis with Structural Analogs
The compound’s uniqueness is evident when compared to similar molecules:
The difluoro substitution in the target compound confers superior metabolic stability compared to non-fluorinated analogs, as evidenced by a 40% longer half-life in hepatic microsomes .
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